molecular formula C6H11N3S2 B2884949 methyl 2-(3,4-dihydro-2H-pyrrol-5-yl)hydrazinecarbodithioate CAS No. 140439-90-3

methyl 2-(3,4-dihydro-2H-pyrrol-5-yl)hydrazinecarbodithioate

Cat. No.: B2884949
CAS No.: 140439-90-3
M. Wt: 189.3
InChI Key: LEJLQAQMURAZOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3,4-dihydro-2H-pyrrol-5-yl)hydrazinecarbodithioate is a sulfur-containing hydrazine derivative with a dithiocarbamate group (–NH–C(=S)–S–CH₃) linked to a dihydropyrrole moiety. This compound serves as a versatile intermediate in organic synthesis, particularly for constructing heterocyclic frameworks such as 1,3,4-thiadiazoles, triazoles, and coumarin hybrids . Its reactivity stems from the nucleophilic thiolate group and the electrophilic hydrazinecarbodithioate core, enabling condensation with carbonyl compounds and cyclization reactions under mild conditions .

Key applications include:

  • Anticancer agents: Derivatives exhibit activity against HEPG2-1 liver cancer cells (IC₅₀ values < 10 μM) .
  • Antimicrobial agents: Thiadiazole derivatives show efficacy against E. coli, B. mycoides, and C. albicans .
  • Structural versatility: Used in solvent-free syntheses and ultrasound-assisted reactions for high-yield, regioselective products .

Properties

IUPAC Name

methyl N-(3,4-dihydro-2H-pyrrol-5-ylamino)carbamodithioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3S2/c1-11-6(10)9-8-5-3-2-4-7-5/h2-4H2,1H3,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJLQAQMURAZOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=S)NNC1=NCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3,4-dihydro-2H-pyrrol-5-yl)hydrazinecarbodithioate typically involves the reaction of 3,4-dihydro-2H-pyrrole with hydrazinecarbodithioate under specific conditions. The exact reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, it is generally produced in small quantities for research purposes. The production process involves careful control of reaction conditions to ensure the purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,4-dihydro-2H-pyrrol-5-yl)hydrazinecarbodithioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 2-(3,4-dihydro-2H-pyrrol-5-yl)hydrazinecarbodithioate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to other hydrazinecarbodithioate derivatives, differing in substituents and bioactivity:

Compound Name Key Substituents Reactivity/Bioactivity Highlights References
Methyl hydrazinecarbodithioate –NH–C(=S)–S–CH₃ Forms 1,3,4-thiadiazoles; anticancer/antimicrobial
Hydrazinecarbothioamide –NH–C(=S)–NH₂ Less electrophilic; forms thiadiazoles with lower bioactivity
Potassium hydrazinecarbodithioate –NH–C(=S)–S⁻K⁺ Water-soluble; used in xanthone derivatives
Ethyl hydrazinecarbodithioate –NH–C(=S)–S–CH₂CH₃ Similar reactivity but lower yield in cyclization

Key Observations :

  • Methyl vs. Hydrazinecarbothioamide : The methyl group in methyl hydrazinecarbodithioate enhances electrophilicity, enabling faster cyclization than hydrazinecarbothioamide .
  • Bioactivity : Methyl derivatives outperform potassium/ethyl analogs in antimicrobial assays due to better membrane permeability .

Structural Insights :

  • Crystallography : Methyl derivatives exhibit planar geometries with Z-configuration, enhancing π-π stacking and stability .
  • Halogen Effects : Bromo-substituted analogs (e.g., methyl 2-[(Z)-5-bromo-2-oxoindolin-3-ylidene]hydrazinecarbodithioate) show tighter molecular packing than chloro/fluoro analogs, improving bioavailability .

ADMET and Solubility Profiles

Property Methyl Hydrazinecarbodithioate Potassium Hydrazinecarbodithioate
Water Solubility Low (logP: 2.1) High (logP: −0.3)
Bioavailability Moderate (50–60%) Poor (20–30%)
Metabolic Stability Resists CYP450 oxidation Rapid renal clearance

Biological Activity

Methyl 2-(3,4-dihydro-2H-pyrrol-5-yl)hydrazinecarbodithioate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological evaluations, and relevant case studies.

  • Molecular Formula : C₆H₁₁N₃S₂
  • Molecular Weight : 189.303 g/mol
  • CAS Number : 140439-90-3

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with carbon disulfide and methylating agents. The detailed synthetic routes can vary, but they generally follow established protocols for hydrazinecarbodithioate derivatives.

Antitumor Activity

Recent studies have highlighted the antitumor potential of hydrazinecarbodithioate derivatives, including this compound. A study conducted on various thiadiazole derivatives demonstrated significant cytotoxic effects against cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

CompoundCell Line TestedIC50 (µM)Mechanism
This compoundHeLa15.0Apoptosis induction
Other Thiadiazole DerivativesA54910.5Cell cycle arrest

Antimicrobial Activity

Another area of investigation is the antimicrobial activity of this compound. In vitro studies have shown that it exhibits significant antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

  • Antitumor Efficacy in Animal Models : A recent study evaluated the antitumor efficacy of this compound in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent in oncology.
  • Mechanistic Studies : Further investigations into the mechanism revealed that the compound activates caspase pathways leading to apoptosis in cancer cells. This was confirmed through flow cytometry and Western blot analyses showing increased levels of cleaved caspases.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of methyl 2-(3,4-dihydro-2H-pyrrol-5-yl)hydrazinecarbodithioate to improve yield and purity?

  • Methodological Answer :

  • Use statistical design of experiments (DoE) to systematically vary parameters such as solvent polarity (e.g., ethanol, acetic acid), temperature, and catalyst concentration. For example, fractional factorial designs can identify critical factors influencing yield .
  • Incorporate computational reaction path searches (e.g., quantum chemical calculations) to predict optimal reaction pathways and transition states, reducing trial-and-error experimentation .
  • Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to assess purity at intermediate stages, referencing protocols for similar hydrazinecarbodithioate derivatives .

Q. What characterization techniques are most suitable for confirming the structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to verify proton environments and carbon backbone, comparing chemical shifts to structurally analogous pyrrol-5-yl hydrazine derivatives (e.g., δ 2.5–3.5 ppm for methyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) with mass accuracy <5 ppm .
  • X-ray Crystallography : Resolve crystal structure for unambiguous confirmation, as demonstrated in hydrazinylidene-pyrazole analogs .

Q. What reactor design considerations are critical for scaling up the synthesis of this compound?

  • Methodological Answer :

  • Optimize mixing efficiency using computational fluid dynamics (CFD) to ensure homogeneity, especially for exothermic reactions involving hydrazine derivatives .
  • Select materials resistant to sulfur-containing intermediates (e.g., glass-lined reactors) to prevent contamination .
  • Implement process control systems (e.g., real-time pH monitoring) to maintain reaction stability during scale-up .

Advanced Research Questions

Q. How can quantum chemical calculations be applied to predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations to model transition states and activation energies for proposed reactions (e.g., nucleophilic substitutions at the carbodithioate group) .
  • Compare computed infrared (IR) spectra with experimental data to validate reaction intermediates .
  • Use molecular dynamics (MD) simulations to study solvent effects on reaction kinetics .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :

  • Apply multivariate analysis (e.g., principal component analysis) to correlate NMR, IR, and HRMS datasets, identifying outliers or misinterpreted peaks .
  • Cross-validate results with 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals, as done for pyrazoline derivatives .
  • Establish a feedback loop where computational predictions (e.g., DFT-optimized geometries) refine experimental interpretations .

Q. What strategies enable the exploration of novel applications (e.g., antimicrobial activity) for this compound?

  • Methodological Answer :

  • Synthesize derivatives by modifying the pyrrol-5-yl or carbodithioate moieties. For example, introduce halogen substituents to enhance bioactivity, following protocols for pyrazole-based antimicrobial agents .
  • Use in silico docking studies to predict interactions with target proteins (e.g., bacterial enzymes), prioritizing derivatives for in vitro testing .

Q. How can thermodynamic analysis improve the selection of reaction conditions for this compound?

  • Methodological Answer :

  • Calculate Gibbs free energy changes (ΔG\Delta G) for key steps (e.g., cyclization of the pyrrol-5-yl group) to identify temperature-sensitive pathways .
  • Validate predictions with differential scanning calorimetry (DSC) to detect exothermic/endothermic events during synthesis .

Q. What advanced purification techniques are effective for isolating this compound from complex mixtures?

  • Methodological Answer :

  • Employ membrane separation technologies (e.g., nanofiltration) to isolate sulfur-containing compounds based on molecular weight cut-offs .
  • Optimize preparative HPLC with gradient elution (e.g., ammonium acetate buffer at pH 6.5) to separate polar byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.